

Application Notes & Protocols for the Quantification of (5-Methylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (5-Methylpyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **(5-Methylpyridin-3-yl)methanol** in various sample matrices. The following methods are based on established analytical techniques and can be adapted and validated for specific research and drug development needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of **(5-Methylpyridin-3-yl)methanol**, a reversed-phase HPLC method is proposed.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a method for the quantification of **(5-Methylpyridin-3-yl)methanol** using HPLC with UV detection.

a. Sample Preparation:

- Standard Solutions: Prepare a stock solution of **(5-Methylpyridin-3-yl)methanol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution.

- Sample Extraction:
 - Solid Samples: Employ soxhlet extraction, sonication, or mechanical mixing with a suitable organic solvent like methanol or a mixture of polar and non-polar solvents.[1] The choice of solvent should be optimized based on the sample matrix.
 - Liquid Samples: For aqueous samples, a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) may be necessary to remove interfering substances. For volatile organic compounds in water, purge and trap or headspace methods can be considered.[1]
- Filtration: Filter all prepared samples and standards through a 0.45 μm syringe filter before injection to prevent clogging of the HPLC system.

b. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient elution using a mixture of a polar solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water).[2] The exact ratio should be optimized to achieve good separation and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of **(5-Methylpyridin-3-yl)methanol**. This can be determined by running a UV scan of a standard solution.
- Injection Volume: 10 μL .

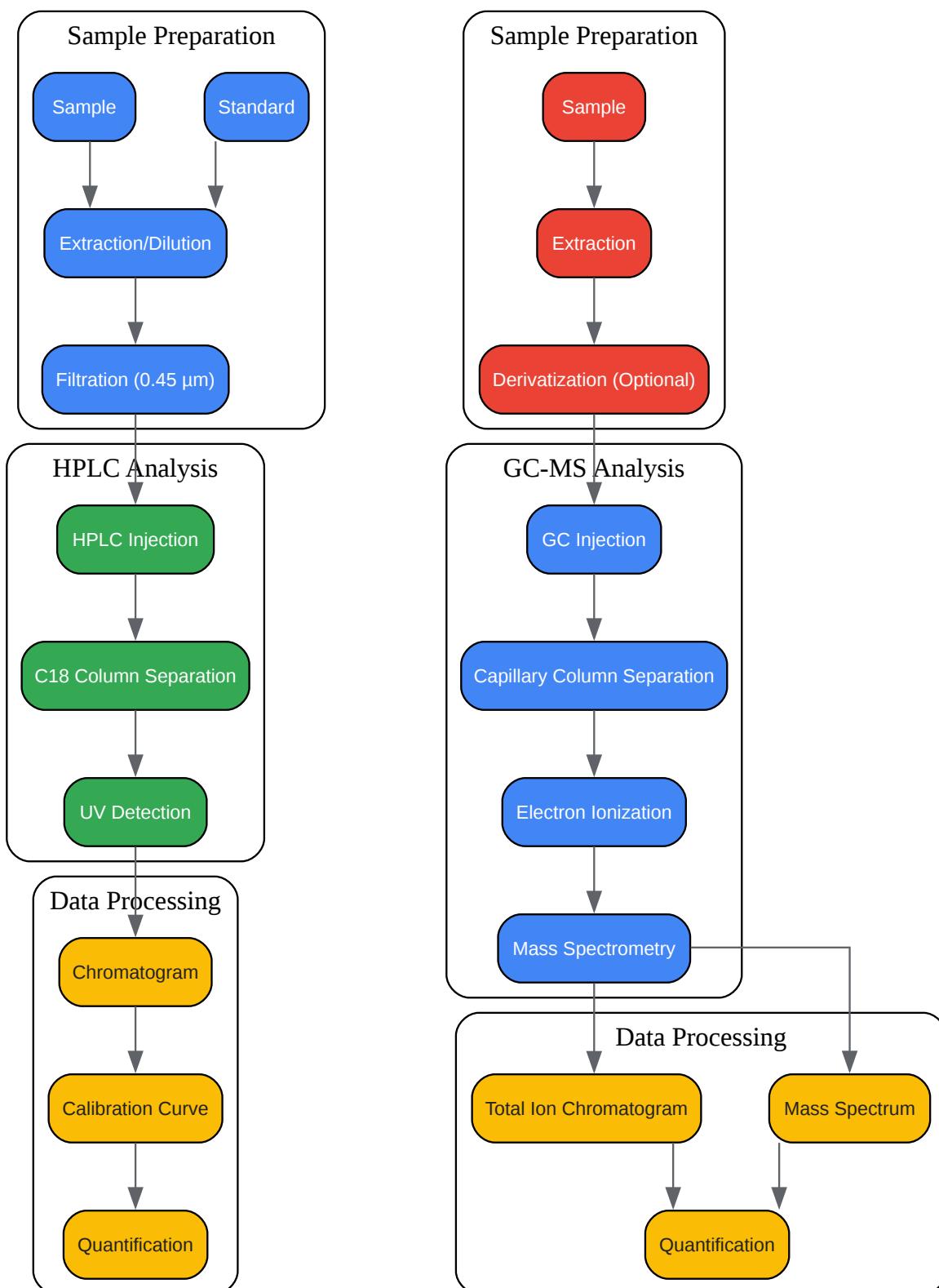
c. Data Analysis:

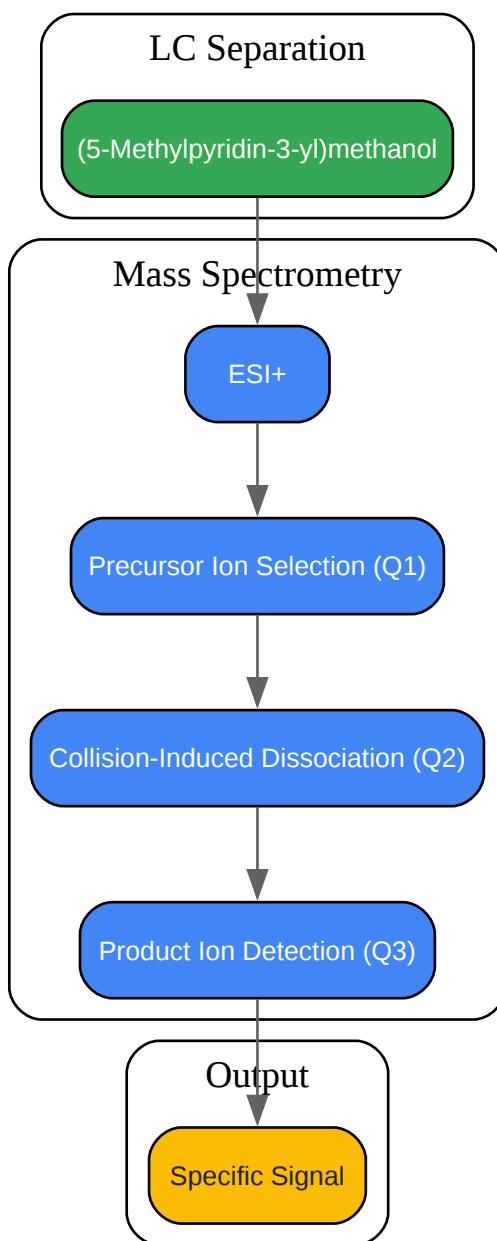
- Generate a calibration curve by plotting the peak area of the **(5-Methylpyridin-3-yl)methanol** standards against their known concentrations.
- Quantify the amount of **(5-Methylpyridin-3-yl)methanol** in the samples by interpolating their peak areas from the calibration curve.
- Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[2\]](#)

Quantitative Data Summary (Hypothetical)

Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Accuracy (% Recovery)	95 - 105%
Precision (RSD)	< 2%

HPLC Workflow Diagram



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References

- 1. env.go.jp [env.go.jp]
- 2. analchemres.org [analchemres.org]
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